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Cat. No.: B1677120 Get Quote

Mianserin Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Mianserin hydrochloride is a tetracyclic second-generation antidepressant with a multifaceted

pharmacological profile. This document provides an in-depth technical overview of its chemical

structure, physicochemical properties, and complex mechanism of action. It details its

interactions with various neurotransmitter systems, including serotonergic, adrenergic, and

histaminergic receptors, and explores the downstream signaling pathways involved.

Furthermore, this guide presents a compilation of key experimental protocols for the preclinical

and clinical evaluation of mianserin and summarizes its pharmacokinetic and metabolic

characteristics. The information is intended to serve as a comprehensive resource for

researchers and professionals involved in the study and development of psychoactive

compounds.

Chemical Structure and Physicochemical Properties
Mianserin hydrochloride is the hydrochloride salt of mianserin, a piperazino-azepine

derivative.[1] Its chemical and physical properties are summarized in the tables below.
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Chemical Identification
Identifier Value

IUPAC Name

(±)-2-methyl-1,2,3,4,10,14b-

hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine

hydrochloride[2]

CAS Number 21535-47-7[3]

Molecular Formula C₁₈H₂₁ClN₂[3]

Molecular Weight 300.83 g/mol [4]

Synonyms
Org GB 94, Bolvidon, Tolvon, Lerivon,

Tetramide[5]

Physicochemical Characteristics
Property Value

Appearance White to off-white crystalline powder

Melting Point 282-284 °C

Solubility Soluble in water and ethanol.[2]

pKa 7.1

Pharmacodynamics and Mechanism of Action
Mianserin's antidepressant effect is attributed to its complex interactions with multiple

neurotransmitter systems. Unlike typical antidepressants, it does not significantly inhibit the

reuptake of serotonin or norepinephrine.[6] Instead, its primary mechanism involves the

blockade of various postsynaptic and presynaptic receptors.

Receptor Binding Profile
Mianserin exhibits high affinity for a range of receptors, acting primarily as an antagonist. The

following table summarizes its binding affinities (Ki) for key human receptors.
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Receptor Target Binding Affinity (Ki, nM) G-Protein Coupling

Serotonin 5-HT₂A 1.1 Gq/11[7][8]

Serotonin 5-HT₂C 1.5 Gq/11

Serotonin 5-HT₆ 4.9 Gs

Serotonin 5-HT₇ 2.3 Gs

Histamine H₁ 0.3 Gq/11[9]

α₂-Adrenergic 2.5 Gi/o[10]

α₁-Adrenergic 28 Gq/11

Dopamine D₂ >1000 Gi/o

Muscarinic M₁ >1000 Gq/11

Kappa-Opioid 1700 (agonist activity) Gi/o[11]

Data compiled from various sources.

Key Signaling Pathways
Mianserin's antagonism of various G-protein coupled receptors (GPCRs) modulates several

intracellular signaling cascades.

5-HT₂A and 5-HT₂C Receptor Blockade: By blocking these Gq/11-coupled receptors,

mianserin inhibits the activation of phospholipase C (PLC), which in turn reduces the

production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease

in intracellular calcium mobilization and protein kinase C (PKC) activation.[7][8]

α₂-Adrenergic Receptor Blockade: Mianserin's antagonism of presynaptic α₂-adrenergic

autoreceptors, which are Gi/o-coupled, leads to a disinhibition of norepinephrine release.[10]

This is considered a significant contributor to its antidepressant effects.

Histamine H₁ Receptor Blockade: Potent antagonism of Gq/11-coupled H₁ receptors is

responsible for mianserin's sedative side effects.[9] This action also involves the inhibition of

the PLC-IP₃-DAG pathway.
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The following diagrams illustrate these key signaling pathways.
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Figure 1: Mianserin's antagonism of Gq-coupled receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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